molecular formula C18H17N3O2S2 B3489483 N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No.: B3489483
M. Wt: 371.5 g/mol
InChI Key: XYADIKPINRLDAD-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a methoxyphenyl group, a thiadiazol group, and a benzothiophene group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .


Synthesis Analysis

While the exact synthesis of this compound is not available, it’s likely that it involves the coupling of the methoxyphenyl and thiadiazol groups with the benzothiophene group. This could potentially be achieved through a series of condensation and substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the methoxyphenyl and benzothiophene groups) and a heterocyclic ring (from the thiadiazol group). The presence of sulfur and nitrogen in the heterocyclic ring could potentially influence the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the heterocyclic ring and the electron-donating methoxy group. It could potentially undergo reactions such as electrophilic aromatic substitution or nucleophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the aromatic and heterocyclic rings could potentially increase the compound’s stability and influence its solubility .

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-23-13-8-6-11(7-9-13)17-20-21-18(25-17)19-16(22)15-10-12-4-2-3-5-14(12)24-15/h6-10H,2-5H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYADIKPINRLDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC4=C(S3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Reactant of Route 3
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Reactant of Route 4
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

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